molecular formula C9H11NO3 B11909257 2-Amino-6-ethoxybenzoic acid

2-Amino-6-ethoxybenzoic acid

Cat. No.: B11909257
M. Wt: 181.19 g/mol
InChI Key: GPTMFTAOXBHXEL-UHFFFAOYSA-N
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Description

2-Amino-6-ethoxybenzoic acid is a benzoic acid derivative featuring an amino group at position 2 and an ethoxy group (-OCH₂CH₃) at position 5. These derivatives are pivotal in medicinal chemistry and materials science due to their functional groups, which influence electronic properties, solubility, and reactivity. The ethoxy group, being bulkier and more lipophilic than methoxy or hydroxy substituents, may enhance membrane permeability in drug candidates, though this requires further study .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-amino-6-ethoxybenzoic acid

InChI

InChI=1S/C9H11NO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

GPTMFTAOXBHXEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-ethoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 6-ethoxybenzoic acid followed by reduction to introduce the amino group. The nitration is typically carried out using a mixture of nitric and sulfuric acids, while the reduction can be performed using catalytic hydrogenation or chemical reducing agents such as iron and hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of 2-amino-6-ethoxybenzoic acid may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-ethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-6-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-6-ethoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Amino-Substituted Benzoic Acids

Compound Substituent (Position 6) Molecular Formula CAS Number Key Applications/Notes
2-Amino-6-ethoxybenzoic acid -OCH₂CH₃ (ethoxy) C₉H₁₁NO₃ Not available¹ Hypothesized use in drug design
2-Amino-6-methoxybenzoic acid -OCH₃ (methoxy) C₈H₉NO₃ 53600-33-2 Intermediate in organic synthesis
2-Amino-6-chlorobenzoic acid -Cl (chloro) C₇H₆ClNO₂ 2148-56-3 Antimicrobial agent precursor
2-Amino-6-methylbenzoic acid -CH₃ (methyl) C₈H₉NO₂ 4389-50-8 Pharmaceutical intermediate

¹Specific data for 2-amino-6-ethoxybenzoic acid is scarce; properties inferred from analogs.

Electronic and Steric Effects :

  • Ethoxy vs.
  • Chloro Substituent : The electron-withdrawing -Cl group reduces electron density on the aromatic ring, enhancing acidity (lower pKa) compared to ethoxy or methyl groups .
  • Methyl Group: The electron-donating -CH₃ group may improve solubility in non-polar solvents but reduce reactivity in electrophilic substitution reactions .

Comparison with Heterocyclic Analogs

Benzothiazole derivatives, such as ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6), exhibit distinct properties due to their fused thiazole ring:

Table 2: Benzoic Acid vs. Benzothiazole Derivatives

Property 2-Amino-6-ethoxybenzoic Acid Ethyl 2-Aminobenzo[d]thiazole-6-carboxylate
Aromatic System Benzene ring Benzothiazole ring
Acidity (pKa) ~2.3 (estimated)² Lower (thiazole N stabilizes conjugate base)
Synthetic Complexity Moderate High (requires multi-step cyclization)
Applications Drug intermediates Fluorescent probes, kinase inhibitors

²Based on comparison with 2-aminobenzoic acid (pKa ~2.3).

Key Differences :

  • The benzothiazole ring introduces rigidity and planar geometry, favoring interactions with biological targets like enzymes .
  • Ethyl esters (e.g., ethoxycarbonyl groups) in benzothiazoles improve bioavailability by masking carboxylic acid hydrophilicity .

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